

Cross-Validation of Pirinixil's Mechanism: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Pirinixil

Cat. No.: B1219568

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Pirinixil (also known as WY-14,643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. This guide provides a comparative analysis of **Pirinixil**'s mechanism of action across different cell types, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: A Cross-Cellular Perspective

Pirinixil exerts its effects by binding to and activating PPAR α . This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), and the complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes primarily involved in fatty acid uptake, transport, and oxidation, leading to a reduction in circulating lipid levels.

While the fundamental mechanism of PPAR α activation by **Pirinixil** is consistent, the downstream cellular responses can vary significantly depending on the cell type, the expression levels of PPAR α and its co-regulators, and the specific metabolic and signaling context of the cell. This guide explores these nuances in hepatocytes, cardiomyocytes, endothelial cells, and macrophages.

Comparative Efficacy of Pirinixil and Alternatives

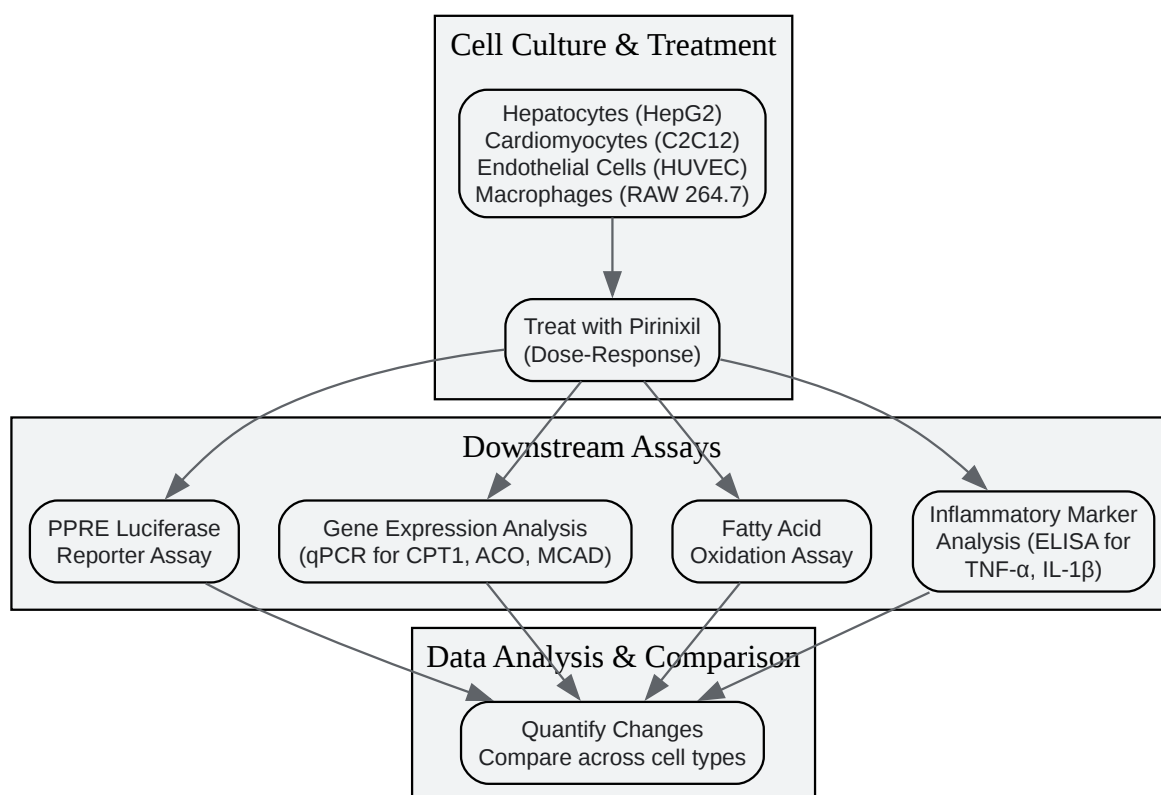
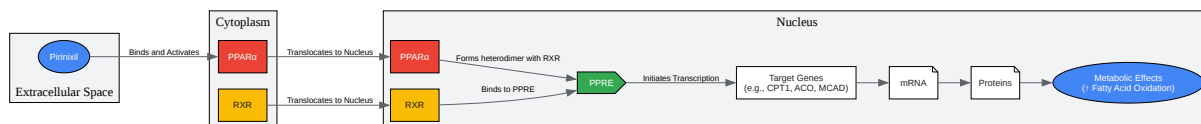
The following table summarizes the in vitro potency of **Pirinixil** and other commonly used PPAR α agonists.

Compound	Target	Species	Assay System	EC50	Reference
Pirinixil (WY-14,643)	PPAR α	Murine	0.63 μ M	[1]	
PPAR γ	Murine	32 μ M	[1]		
PPAR α	Human	HepG2 cells (luciferase reporter)	5.0 μ M	[1]	
PPAR γ	Human	60 μ M	[1]		
PPAR δ	Human	35 μ M	[1]		
Fenofibric Acid	PPAR α	Human	-		
GW7647	PPAR α	Human	-		
Elafibranor	PPAR α	Human	-		
PPAR δ	Human	-			

Note: EC50 values for Fenofibric Acid, GW7647, and Elafibranor are available in the literature but are not included here to maintain focus on **Pirinixil**'s direct comparison data found during the search.

Signaling Pathways and Experimental Workflows

To visualize the core mechanism of **Pirinixil** and the experimental approaches used to study its effects, the following diagrams are provided.



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References

- 1. medchemexpress.com [medchemexpress.com]
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